molecular formula C13H13NO3 B13860709 1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one

1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one

Cat. No.: B13860709
M. Wt: 231.25 g/mol
InChI Key: RAZFENBOVQDYNH-UHFFFAOYSA-N
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Description

1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxymethyl group and a methoxy group attached to a phenyl ring, which is further connected to a pyridin-2-one moiety. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

The synthesis of 1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-pyridone in the presence of a suitable catalyst. The reaction conditions typically include the use of solvents such as ethanol or methanol and heating the reaction mixture to reflux . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product.

Chemical Reactions Analysis

1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one undergoes several types of chemical reactions, including:

Scientific Research Applications

1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

1-[4-(hydroxymethyl)-3-methoxyphenyl]pyridin-2-one

InChI

InChI=1S/C13H13NO3/c1-17-12-8-11(6-5-10(12)9-15)14-7-3-2-4-13(14)16/h2-8,15H,9H2,1H3

InChI Key

RAZFENBOVQDYNH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2C=CC=CC2=O)CO

Origin of Product

United States

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